Thymol Blue sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Thymol Blue sodium salt can be synthesized by dissolving sodium hydroxide in distilled water and slowly adding thymol blue into the alkaline solution. The mixture is stirred at a temperature between 70 and 90 degrees Celsius for 1.5 to 3 hours. After filtration, a purple-red liquid is obtained, which is then concentrated to yield dark green crystallized sodium salt .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves precise control of temperature and pH to ensure consistent quality and yield of the final product.

化学反応の分析

pH-Dependent Structural and Color Changes

Thymol Blue sodium salt exhibits two protonation-deprotonation transitions, enabling its use as a dual-range pH indicator:

| pH Range | Structural Form | Color Change | Mechanism |

|---|---|---|---|

| 1.2–2.8 | Monoanionic (acidic form) | Red ⇌ Yellow | Loss of one proton from the sulfonic group |

| 8.0–9.6 | Dianionic (basic form) | Yellow ⇌ Blue | Deprotonation of phenolic hydroxyl groups |

This reversible behavior is critical for its role in acid-base titrations, where it signals endpoints via visible color shifts .

Complexation with Metal Ions

This compound forms coordination complexes with metal ions, altering its spectral properties:

| Metal Ion | Observations | Application |

|---|---|---|

| Al³⁺ | Enhanced absorbance at 550 nm in acidic media | Spectrophotometric detection of aluminum |

| Fe³⁺ | Quenching of fluorescence due to electron transfer | Environmental monitoring of iron levels |

| Cu²⁺ | Formation of a stable blue complex at pH 4–6 | Quantitative analysis in biochemistry |

These interactions are pH-sensitive and exploited in analytical chemistry for trace metal detection .

Thermal Stability and Decomposition

Thermogravimetric analysis reveals decomposition pathways under controlled heating:

| Temperature Range | Process | Products |

|---|---|---|

| 283–285°C | Melting | Intact compound (phase change) |

| >285°C | Thermal decomposition | SO₂, CO, CO₂, and aromatic hydrocarbons |

Decomposition products were identified via gas chromatography-mass spectrometry (GC-MS) .

Reactivity with Oxidizing Agents

This compound reacts violently with strong oxidizers (e.g., peroxides, chlorates):

| Oxidizer | Reaction Conditions | Outcome |

|---|---|---|

| H₂O₂ (30%) | Room temperature, acidic pH | Rapid oxidation, loss of chromophore |

| KMnO₄ | Heated, neutral pH | Complete decolorization, MnO₂ formation |

These reactions necessitate careful handling to avoid hazardous byproducts .

Solvent Interactions

Solubility and reactivity vary significantly across solvents:

| Solvent | Solubility | Behavior |

|---|---|---|

| Water | 60 mg/mL | Dissociates into Na⁺ and thymol blue anion; pH-dependent color transitions |

| Ethanol | 40 mg/mL | Stabilizes monoanionic form, enhancing fluorescence |

| Alkali (1M NaOH) | Miscible | Forms dianionic blue species irreversibly |

UV-Vis spectra in ethanol show λ<sub>max</sub> at 598 nm (basic form) and 445 nm (acidic form) .

Photochemical Degradation

Exposure to UV light induces degradation via radical mechanisms:

| Condition | Degradation Rate | Primary Byproducts |

|---|---|---|

| UV (365 nm), aerobic | 85% loss in 6 hrs | Sulfate ions, thymoquinone derivatives |

| UV (254 nm), anaerobic | 50% loss in 6 hrs | Disulfides, phenolic polymers |

Photostability studies recommend storage in amber glass under inert atmospheres .

科学的研究の応用

Scientific Research Applications

2.1 pH Indicator in Chemical Analysis

Thymol Blue is primarily utilized as a pH indicator in titrations and other analytical chemistry applications. Its clear transition range allows for precise monitoring of pH changes during chemical reactions.

| pH Range | Color Change |

|---|---|

| 1.2 - 2.8 | Pink to Yellow |

| 8.0 - 9.2 | Yellow to Blue |

The compound's ability to indicate changes in pH is critical for experiments involving acid-base reactions, where accurate pH measurement is essential for determining the endpoint of titrations .

2.2 Biochemical Applications

In biochemistry, this compound is used in cell culture media and bioprocessing due to its non-toxic nature and effectiveness in indicating pH variations that can affect cellular processes. It aids in maintaining optimal growth conditions for microbial cultures by providing visual cues of medium acidity .

2.3 Environmental Monitoring

Thymol Blue is employed in environmental science for monitoring water quality, particularly in assessing the acidity or alkalinity of water bodies. Its sensitivity to pH changes makes it a valuable tool for detecting pollution levels and assessing ecological health .

Case Studies

3.1 CO2 Detection Using Thymol Blue Optodes

A significant application of Thymol Blue involves its use in optical sensors (optodes) for CO2 detection. In a study utilizing flow injection analysis systems, Thymol Blue was incorporated into a sensor that effectively monitored CO2 levels in aquatic environments, demonstrating its utility in environmental monitoring technologies .

3.2 Skin Absorption Studies

A case study examined the percutaneous absorption of Bromothis compound (related to Thymol Blue) through human skin membranes, highlighting its potential implications in cosmetic formulations. The study found that most of the applied dose was rinsed off after 30 minutes, with minimal absorption into the skin layers, indicating safety for topical applications .

Industrial Applications

4.1 Pharmaceutical Formulations

This compound plays a role in multi-component drug formulations where pH stability is crucial for drug efficacy and stability. Its ability to indicate ionization states helps formulators optimize drug delivery systems .

4.2 Educational Use

In educational settings, Thymol Blue is commonly used in laboratory demonstrations to teach students about acid-base chemistry through visual color changes, enhancing understanding of chemical principles .

作用機序

Thymol Blue sodium salt functions as a pH indicator by undergoing structural changes in response to the hydrogen ion concentration in a solution. At low pH, it exists in a protonated form, which is red. As the pH increases, it deprotonates and transitions to a yellow form, and at even higher pH levels, it becomes blue . These color changes are due to the different electronic structures of the protonated and deprotonated forms, which absorb light at different wavelengths.

類似化合物との比較

Thymol Blue sodium salt is unique among pH indicators due to its distinct color transitions over a wide pH range. Similar compounds include:

Bromothymol Blue: Transitions from yellow to blue over a pH range of 6.0 to 7.6.

Phenolphthalein: Transitions from colorless to pink over a pH range of 8.2 to 10.0.

Methyl Orange: Transitions from red to yellow over a pH range of 3.1 to 4.4.

This compound’s broader pH range and distinct color changes make it particularly useful for applications requiring precise pH measurements across both acidic and basic conditions.

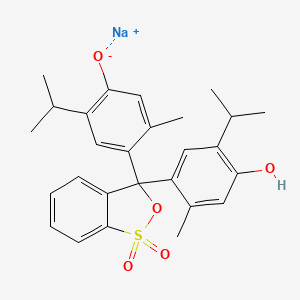

特性

CAS番号 |

62625-21-2 |

|---|---|

分子式 |

C27H30NaO5S |

分子量 |

489.6 g/mol |

IUPAC名 |

sodium;4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenolate |

InChI |

InChI=1S/C27H30O5S.Na/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)33(30,31)32-27)23-14-20(16(3)4)25(29)12-18(23)6;/h7-16,28-29H,1-6H3; |

InChIキー |

HVGAACYQDSQPEM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)[O-])C(C)C)C(C)C)O.[Na+] |

正規SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O.[Na] |

Key on ui other cas no. |

62625-21-2 |

関連するCAS |

76-61-9 (Parent) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。